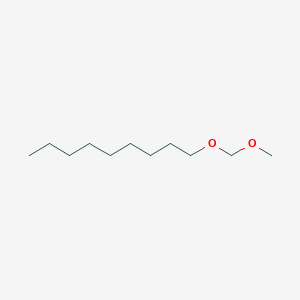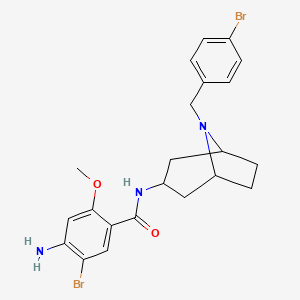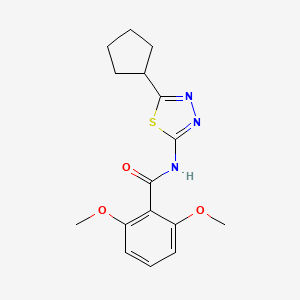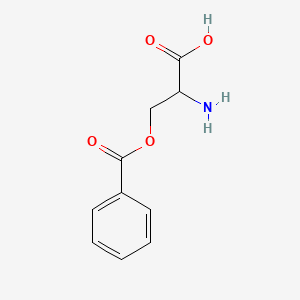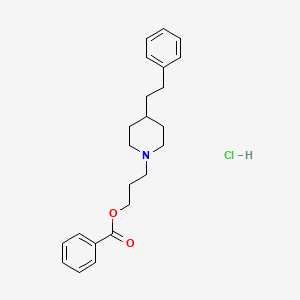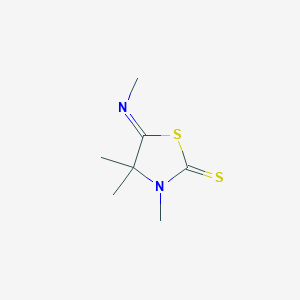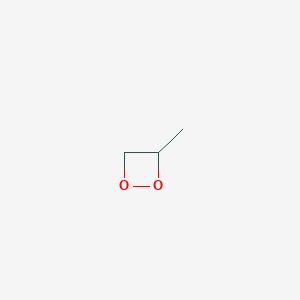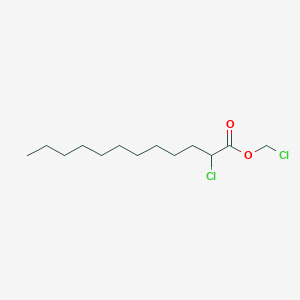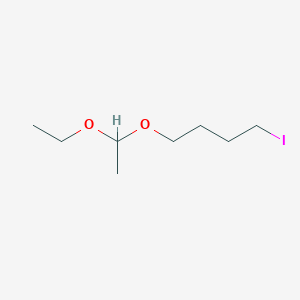
1-(1-Ethoxyethoxy)-4-iodobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethoxyethoxy)-4-iodobutane is an organic compound with the molecular formula C8H17IO2 It is a derivative of butane, where an iodine atom is attached to the fourth carbon and an ethoxyethoxy group is attached to the first carbon
Vorbereitungsmethoden
The synthesis of 1-(1-Ethoxyethoxy)-4-iodobutane typically involves the reaction of 4-iodobutanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(1-Ethoxyethoxy)-4-iodobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(1-Ethoxyethoxy)-4-butanol.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The ethoxyethoxy group can be reduced to yield simpler alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethoxyethoxy)-4-iodobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(1-Ethoxyethoxy)-4-iodobutane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethoxyethoxy)-4-iodobutane can be compared with other similar compounds, such as:
1-(1-Ethoxyethoxy)-4-bromobutane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.
1-(1-Ethoxyethoxy)-4-chlorobutane: Contains a chlorine atom, leading to different chemical properties and uses.
1-(1-Ethoxyethoxy)-4-fluorobutane: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which makes it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
78647-37-7 |
|---|---|
Molekularformel |
C8H17IO2 |
Molekulargewicht |
272.12 g/mol |
IUPAC-Name |
1-(1-ethoxyethoxy)-4-iodobutane |
InChI |
InChI=1S/C8H17IO2/c1-3-10-8(2)11-7-5-4-6-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
QPOZKZZFXOJASC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


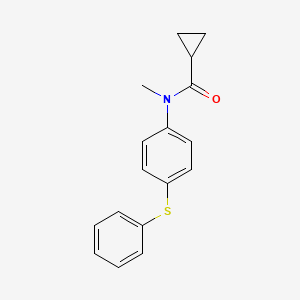
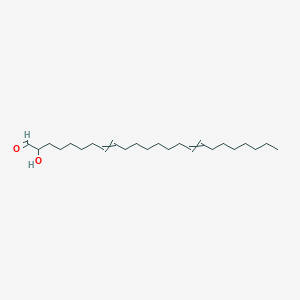

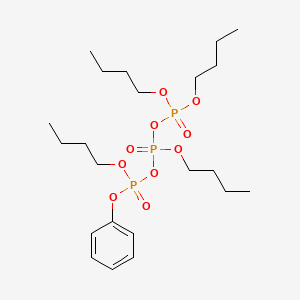
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
